molecular formula C14H29NO B14610691 N-Ethyl-N-methylundecanamide CAS No. 59690-08-3

N-Ethyl-N-methylundecanamide

Cat. No.: B14610691
CAS No.: 59690-08-3
M. Wt: 227.39 g/mol
InChI Key: ROBFARKICBBYIB-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylundecanamide is a chemical compound supplied as a high-purity reagent for Research Use Only (RUO). It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. Based on its structural similarity to compounds in the same amide family, such as N,N-Dimethyldecanamide , this substance is anticipated to have significant utility as a polar aprotic solvent. Such solvents are often employed in chemical synthesis, polymer research, and the formulation of specialty materials due to their ability to dissolve a wide range of organic compounds . Furthermore, related amides are noted for their surfactant properties, reducing surface tension in various applications, which suggests potential investigative value for this compound in the development of new emulsifiers or stabilizers in dermocosmetic research . Its structure also indicates potential for use as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, where it could serve as a building block for more complex molecules . Researchers are encouraged to explore its specific mechanism of action and physicochemical properties in their experimental models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59690-08-3

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

IUPAC Name

N-ethyl-N-methylundecanamide

InChI

InChI=1S/C14H29NO/c1-4-6-7-8-9-10-11-12-13-14(16)15(3)5-2/h4-13H2,1-3H3

InChI Key

ROBFARKICBBYIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)N(C)CC

Origin of Product

United States

Synthetic Methodologies for N Ethyl N Methylundecanamide and Analogues

Established Synthetic Routes to N-Alkyl-N-methylundecanamides

Direct Amidation and Ester Aminolysis Approaches

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide. While this is a straightforward approach, it often requires high temperatures to drive the dehydration reaction. researchgate.net

Ester aminolysis is another common method where an ester reacts with an amine to produce an amide and an alcohol. chemistrysteps.commasterorganicchemistry.com This reaction is typically performed under heating. The mechanism involves the nucleophilic addition of the amine to the ester's carbonyl group, followed by the elimination of the alkoxy group. chemistrysteps.com Although generally applicable, the reaction can be slow due to the poor leaving group ability of the alkoxy group. chemistrysteps.com The use of organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can facilitate the aminolysis of esters under solvent-free conditions, providing good to excellent yields of secondary and tertiary amides. researchgate.net

A comparative overview of direct amidation and ester aminolysis is presented below:

FeatureDirect AmidationEster Aminolysis
Reactants Carboxylic Acid + AmineEster + Amine
Byproducts WaterAlcohol
Conditions Often requires high temperatures. researchgate.netTypically requires heating, but can be facilitated by catalysts. chemistrysteps.comresearchgate.net
Advantages Atom economical.Can be performed under milder conditions with appropriate catalysts. researchgate.net
Disadvantages May require harsh conditions. researchgate.netThe alkoxy group is a poor leaving group, which can slow down the reaction. chemistrysteps.com

Coupling Reagent-Mediated Syntheses (e.g., Carbodiimide (B86325) Chemistry)

To circumvent the harsh conditions of direct amidation, coupling reagents are widely employed to activate the carboxylic acid. Carbodiimides are a prominent class of coupling reagents used for this purpose. peptide.com Common examples include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comtcichemicals.com

EDC is particularly useful due to its water-solubility, which allows for easy removal of the urea (B33335) byproduct by extraction with dilute acid or water. lumiprobe.cominterchim.fr The reaction proceeds by the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired amide. interchim.fr To minimize side reactions and potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. peptide.com

A simple and efficient solvent-free protocol for the synthesis of amides using EDC hydrochloride (EDC.HCl) has been developed, allowing for continuous flow synthesis at room temperature. rsc.org

Coupling ReagentStructureKey Features
DCC DicyclohexylcarbodiimideThe urea byproduct is largely insoluble in most organic solvents. peptide.com
DIC DiisopropylcarbodiimideThe urea byproduct is more soluble in organic solvents, making it suitable for solid-phase synthesis. peptide.com
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble reagent and byproduct, facilitating easy purification. peptide.comlumiprobe.cominterchim.fr

Phase-Transfer Catalysis in Amide Formation

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., a water-soluble reactant and an organic-soluble reactant). crdeepjournal.orgacenet.eduijirset.com In the context of amide synthesis, PTC can facilitate the reaction between an acid salt (in the aqueous phase) and an alkyl halide (in the organic phase) to form an ester, which can then be converted to an amide. More directly, PTC can be used in the N-alkylation of amides. crdeepjournal.org

The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants across the phase boundary, allowing the reaction to proceed. ijirset.comwikipedia.org This methodology offers several advantages, including the use of less expensive and hazardous solvents and reagents, and often results in increased reaction rates and yields. crdeepjournal.orgijirset.com For instance, the alkylation of o-NBS amides has been accomplished using potassium carbonate as the base and triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst. monash.edu

Advanced and Green Synthetic Strategies for Amides

Microwave-Assisted Organic Synthesis of N-Amides

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of amide synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. indianchemicalsociety.com

Direct amidation of carboxylic acids and amines can be efficiently carried out under microwave irradiation, often in the absence of a solvent. researchgate.netnih.gov For example, a continuous-flow method for producing fatty acid amides involves irradiating a mixture of a fatty acid and an amine with microwaves. google.com This method boasts high purity of the final product and is highly reproducible. google.com The use of catalysts like cerium ammonium nitrate (B79036) under microwave conditions has also been reported for the green synthesis of amides. nih.gov

MethodConditionsReaction TimeYieldReference
Conventional HeatingDichloromethane/Ethanol (B145695), Reflux6-8 hours52-84% indianchemicalsociety.com
Microwave IrradiationEthanol, 360 W3-6 minutes60-92% indianchemicalsociety.com
Microwave (solvent-free)Ceric Ammonium Nitrate catalyst1-few hoursGood to excellent nih.govnih.gov

Chemo- and Regioselective Preparations

Achieving chemo- and regioselectivity is a critical aspect of modern organic synthesis, particularly when dealing with multifunctional molecules. In the synthesis of N-alkyl-N-methylundecanamides and their analogues, selective N-alkylation or N-acylation is paramount.

For instance, in the synthesis of peptides containing N-methyl amino acids, selective N-methylation is crucial. Methods have been developed to achieve this, such as the use of o-nitrobenzenesulfonyl (o-NBS) as a protecting group for the amino group, which can then be selectively methylated. monash.edu

In reactions involving polyfunctional substrates, the choice of reagents and reaction conditions can direct the reaction to a specific functional group. For example, in the presence of both primary and secondary amino groups, it is possible to selectively acylate the primary amine under controlled conditions. Similarly, when both amino and hydroxyl groups are present, specific catalysts and conditions can favor amidation over esterification. The development of tandem reactions that combine multiple bond-forming events in a single pot with high chemo- and regioselectivity represents a significant advancement in synthetic efficiency. researchgate.net

Synthesis of Structurally Related N-Ethyl-N-methyl Amide Derivatives

The modular nature of amide synthesis allows for the systematic variation of the N-substituents, providing access to a diverse range of analogues. This section details the synthesis of undecanamide (B1594487) derivatives where the ethyl group is replaced by other alkyl chains, and explores the integration of these lipophilic chains into complex bioactive molecules.

Design and Synthesis of Undecanamide Analogues with Varied Alkyl Chains (e.g., N-butyl-N-methyl-undecanamide)

The synthesis of N-alkyl-N-methylundecanamide analogues can be readily achieved through the coupling of an activated undecanoic acid derivative with the corresponding secondary amine. A representative example is the synthesis of N-butyl-N-methyl-undecanamide, which can be prepared from 11-bromoundecanoic acid.

One common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by nucleophilic acyl substitution by the amine. For instance, 11-bromoundecanoic acid can be treated with a chlorinating agent like thionyl chloride to form the acyl chloride. The subsequent reaction with N-butyl-N-methylamine furnishes the desired amide. researchgate.net Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid.

A documented synthesis of 11-bromo-N-butyl-N-methylundecanamide starts from 11-bromo-undecanoic acid and utilizes coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a solvent such as DMF (dimethylformamide). The reaction proceeds at room temperature, and after an aqueous workup and column chromatography, the product is obtained in good yield.

Table 1: Synthesis of 11-Bromo-N-butyl-N-methylundecanamide

Parameter Details Reference
Starting Material 11-Bromo-undecanoic acid
Amine N-butyl-methylamine
Coupling Reagents EDCI, HOBt
Solvent DMF or NBP
Reaction Conditions Room Temperature, 24 hours

| Yield | 71% | |

This methodology is general and can be applied to synthesize a variety of undecanamide analogues by simply changing the secondary amine reactant. For example, the target compound, N-Ethyl-N-methylundecanamide, could be synthesized by substituting N-butyl-N-methylamine with N-ethyl-N-methylamine under similar reaction conditions.

Incorporation into Complex Molecular Architectures (e.g., PROTAC Linkers)

The long alkyl chain of undecanamides makes them attractive components for the construction of larger, more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov A PROTAC molecule is composed of a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two. nih.gov

The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The undecanamide moiety can serve as a flexible, lipophilic linker. For instance, an appropriately functionalized undecanamide derivative can be used to connect a warhead to an E3 ligase ligand.

While no specific examples detailing the incorporation of this compound into a PROTAC have been documented, the general strategy is well-established. For example, a derivative of dodecanamide, (S,R,S)-AHPC-Me-12-((4-Bromobutyl)amino)dodecanamide, incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a PROTAC linker, showcasing the use of long-chain amides in this context. targetmol.commedchemexpress.com

The synthesis of such a complex molecule would involve the sequential attachment of the warhead and the E3 ligase ligand to a functionalized undecanamide linker. For example, one could envision a synthetic route where 11-aminoundecanoic acid is first N-alkylated and N-methylated, then coupled to a warhead, and finally the terminal amino group is used to attach the E3 ligase ligand. The choice of coupling chemistry, such as amide bond formation or click chemistry, would depend on the specific functional groups present on the warhead and the E3 ligase ligand. tocris.com

The undecanamide linker can be strategically modified to optimize the properties of the resulting PROTAC. For example, the introduction of heteroatoms or rigidifying elements within the alkyl chain can modulate the linker's conformation and solubility. This adaptability makes undecanamide derivatives valuable building blocks in the design and synthesis of novel targeted protein degraders.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-butyl-N-methyl-undecanamide
11-bromoundecanoic acid
N-butyl-N-methylamine
Thionyl chloride
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
Hydroxybenzotriazole (HOBt)
Dimethylformamide (DMF)
N-ethyl-N-methylamine
(S,R,S)-AHPC-Me-12-((4-Bromobutyl)amino)dodecanamide

Advanced Spectroscopic and Structural Characterization of N Ethyl N Methylundecanamide

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For N-Ethyl-N-methylundecanamide, both ¹H and ¹³C NMR spectroscopy provide critical data for its structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts (δ) reveal the electronic environment of each proton. The spectrum of this compound is expected to show distinct signals for the protons of the undecanoyl chain, the N-ethyl group, and the N-methyl group. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (multiplicity) provide information about neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shift of the carbonyl carbon is particularly characteristic for amides.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and may not represent experimentally observed values.

Assignment Predicted Chemical Shift (ppm) Multiplicity
CH₃ (undecanoyl) ~0.88 Triplet
(CH₂)₈ ~1.26 Multiplet
α-CH₂ (undecanoyl) ~2.20 Triplet
N-CH₂ (ethyl) ~3.30 Quartet
N-CH₃ (methyl) ~2.95 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and may not represent experimentally observed values.

Assignment Predicted Chemical Shift (ppm)
C=O (amide) ~173
N-CH₂ (ethyl) ~42
N-CH₃ (methyl) ~34
α-CH₂ (undecanoyl) ~36
(CH₂)₈ (undecanoyl) ~22-32
CH₃ (undecanoyl) ~14

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of tertiary amides in mass spectrometry often involves characteristic cleavage patterns. rsc.org One of the most common fragmentation pathways for aliphatic amides is the α-cleavage to the carbonyl group, which involves the breaking of the bond between the carbonyl carbon and the nitrogen atom (N-CO cleavage). rsc.orgunl.pt This cleavage results in the formation of an acylium ion. rsc.orgunl.pt

Another significant fragmentation pathway is the McLafferty rearrangement, which can occur in aliphatic amides that have a hydrogen atom on the γ-carbon of the acyl group. rsc.org This rearrangement leads to the elimination of a neutral alkene molecule. Additionally, cleavage of the bonds adjacent to the nitrogen atom can also occur, leading to various fragment ions. acs.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound This table is generated based on common fragmentation patterns of tertiary amides and may not represent all experimentally observed fragments.

m/z Predicted Fragment Structure Fragmentation Pathway
213 [M]⁺ Molecular Ion
184 [CH₃(CH₂)₉CO]⁺ α-cleavage (N-CO bond)
72 [CH₃CH₂N(CH₃)]⁺ Cleavage of C-N bond

X-Ray Diffraction for Solid-State Structural Analysis

Table 4: Hypothetical Crystallographic Data for this compound This table presents hypothetical data as specific experimental data for this compound was not found. The values are based on typical data for similar organic molecules.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.5
b (Å) 8.0
c (Å) 30.0
β (°) 95
Volume (ų) 1315
Z 4

Structure Activity Relationship Sar Studies for N Ethyl N Methylundecanamide Analogues

Impact of N-Alkyl and N-Methyl Substituents on Molecular Activity

Research into related amide-containing molecules demonstrates that the degree of N-methylation can be critical for biological function. nih.gov In studies on certain macrocyclic compounds, a high N-methyl content was found to be essential for their activity as inhibitors of calcium release. researchgate.net This suggests that the presence of the N-methyl group in N-Ethyl-N-methylundecanamide is likely a key determinant of its functional properties.

The impact of these substituents can be attributed to several factors:

Steric Effects : The size of the N-alkyl groups (ethyl vs. methyl) influences the molecule's conformation. Bulky substituents can create steric hindrance, which may either promote or hinder binding to a target receptor or enzyme by forcing the molecule into a specific three-dimensional shape. researchgate.net

Electronic Effects : Alkyl groups are electron-donating, which affects the electron density of the amide bond. This can influence the bond's rotational barrier and its ability to participate in hydrogen bonding or dipole-dipole interactions.

Hydration and Solubility : The nature of the N-alkyl side chain has been shown to influence the hydration dynamics of the amide group. nih.gov Studies on simple amides revealed that as the N-alkyl group becomes bulkier (e.g., from methyl to ethyl to isopropyl), it alters the surrounding water structure and the dynamics of hydrogen bond formation and breaking. nih.gov This can impact the molecule's solubility and its ability to cross biological membranes.

The interplay between the N-ethyl and N-methyl groups creates an asymmetric environment around the nitrogen atom, which can be crucial for specific molecular recognition.

Table 1: Influence of N-Alkyl Substituents on Amide Properties
Substituent PropertyN-Methyl GroupN-Ethyl GroupImpact on Molecular Activity
Size (Steric Hindrance)SmallerLargerAffects conformational preferences and ability to fit into a binding pocket. researchgate.net
LipophilicityLowerHigherModulates solubility and membrane permeability.
Hydration DynamicsThe size of the N-substituted alkyl group significantly influences the hydration dynamics of amides. nih.govInfluences how the molecule interacts with its aqueous environment and the target site. nih.gov
Conformational RigidityThe tertiary amide (N,N-disubstituted) prevents hydrogen bond donation and influences the rotational barrier around the C-N bond.Locks the molecule into specific conformations that may be more or less active.

Stereochemical Effects on Amide-Based Molecular Recognition

Stereochemistry—the three-dimensional arrangement of atoms—is fundamental to molecular recognition in biological systems. For amide-based molecules like this compound, several stereochemical factors can dictate activity.

The amide bond itself has a planar geometry, and rotation around the carbon-nitrogen (C-N) bond is restricted. This can lead to the existence of different rotational isomers, or rotamers. The specific conformation of the amide group is often critical for aligning other parts of the molecule correctly for interaction with a biological target. bris.ac.uk

Furthermore, stereoelectronic effects, which involve the influence of electron distribution on molecular geometry, can dictate the preferred conformation and, consequently, the biological function. nih.govresearchgate.net Research on heterocyclic amides has shown that subtle changes, such as switching a nitrogen for a sulfur atom adjacent to the amide, can alter the amide's conformation and dramatically change its function from an agonist to an antagonist at a G-protein coupled receptor. nih.govresearchgate.net

In complex amides, restricted rotation around other bonds can lead to a form of axial chirality known as atropisomerism, where the molecule is chiral despite lacking a traditional stereocenter. Studies have confirmed that enzymes and receptors can distinguish between these atropisomers, with one isomer often being significantly more active than the other. nih.gov The presence of two different alkyl groups (ethyl and methyl) on the nitrogen of this compound makes the local environment asymmetric, which can contribute to the stereospecificity of its interactions.

Computational and Predictive Models for SAR (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogues of this compound, QSAR could be a powerful tool to guide the design of new, more potent compounds.

The process involves several key steps:

Data Collection : A dataset of structurally related compounds with experimentally measured biological activities is compiled.

Descriptor Calculation : For each molecule, a large number of numerical parameters, or "molecular descriptors," are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., partial charges, dipole moment). nih.gov

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed activity. nih.govnih.gov

Model Validation : The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A successful QSAR model can provide valuable insights into which molecular features are most important for activity. For instance, a model might reveal that a specific range of solvent-accessible surface area or a particular electronic charge on the amide oxygen is critical for function. nih.gov These models can then be used to predict the activity of new, yet-to-be-synthesized compounds, saving time and resources in the drug discovery and development process.

Table 3: Components of a QSAR Study for this compound Analogues
QSAR ComponentDescriptionExample for N-Alkylundecanamides
Dependent VariableThe measured biological or chemical activity of each compound.IC₅₀ value for enzyme inhibition; EC₅₀ for receptor activation.
Independent Variables (Descriptors)Calculated physicochemical, electronic, steric, and topological properties of the molecules.logP (lipophilicity), Molecular Weight, Dipole Moment, Solvent Accessible Surface Area, van der Waals volume. nih.gov
Statistical MethodAlgorithm used to create the mathematical model linking descriptors to activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). nih.gov
Model OutputA mathematical equation that can predict the activity of new compounds.Activity = c₀ + c₁(logP) + c₂(Dipole Moment) - c₃(Molecular Volume)
ValidationStatistical assessment of the model's robustness and predictive ability.Cross-validation (leave-one-out), prediction for an external test set of compounds.

Theoretical and Computational Chemistry of N Ethyl N Methylundecanamide

Quantum Chemical Calculations of Electronic Structure, Conformation, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, preferred conformations, and relative energies of tertiary amides like N-Ethyl-N-methylundecanamide.

The core of this compound is the tertiary amide group (-C(O)N(R1)R2). A key feature of the amide bond is its planar nature due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance results in a partial double bond character for the C-N bond, which significantly restricts rotation. Consequently, N,N-disubstituted amides can exist as two primary conformational isomers, or rotamers: the E and Z configurations, referring to the arrangement of the substituents around the C-N bond. nih.govnih.gov

For this compound, the undecyl chain and the ethyl group are the substituents on the carbonyl carbon and nitrogen, respectively. DFT calculations on similar N,N-dialkyl amides have shown that the energy barrier to rotation around the C-N bond is substantial, typically in the range of 15-20 kcal/mol. researchgate.net The relative stability of the E and Z rotamers is influenced by steric hindrance between the alkyl groups attached to the nitrogen and the substituent on the carbonyl carbon.

The long undecyl chain introduces a high degree of conformational flexibility. Quantum chemical calculations can map the potential energy surface by systematically rotating the various single bonds (dihedral angles) in the undecyl, ethyl, and methyl groups to identify low-energy conformers. These calculations provide insights into intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, that stabilize certain geometries. nih.govnih.gov

Table 1: Representative Energetic Data from DFT Calculations on Analogous Tertiary Amides

Property Typical Calculated Value (kcal/mol) Significance for this compound
C-N Rotational Barrier 15 - 20 High barrier leads to distinct, slowly interconverting E/Z rotamers at room temperature.
Energy Difference (ΔE) between E/Z Rotamers 1 - 5 Steric interactions between N-alkyl and carbonyl substituents determine the most stable isomer.

Note: Data is illustrative and based on computational studies of various N,N-dialkylamides.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum calculations are excellent for static, gas-phase properties of a few conformers, Molecular Dynamics (MD) simulations are necessary to explore the vast conformational landscape of a flexible molecule like this compound and to understand its behavior in a solvent. nih.gov

MD simulations model the molecule as a set of atoms connected by springs (bonds), governed by a force field that approximates the potential energy of the system. By solving Newton's equations of motion over time, MD tracks the trajectory of every atom, providing a dynamic view of the molecule's behavior. nih.govbu.edu

For this compound, MD simulations would reveal how the long undecyl chain folds and moves over time. In a nonpolar solvent, the chain would likely adopt a variety of extended and folded conformations driven by random thermal motion. In an aqueous solution, however, the hydrophobic effect would play a crucial role. The nonpolar undecyl chain would tend to collapse into a more compact conformation to minimize its contact with water molecules. researchgate.netrsc.orgaps.org

The polar amide group is the primary site for interactions with polar solvents like water. MD simulations can characterize the solvation shell around the carbonyl oxygen and the nitrogen atom, showing the formation and dynamics of hydrogen bonds between the solvent and the amide group. researchgate.net The nature of the solvent has a profound impact on the conformational equilibrium and the rotational barrier of the amide bond. acs.orgnih.gov

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of this compound. The most characteristic IR bands for amides are:

Amide I band (approx. 1630-1680 cm⁻¹): This band is primarily due to the C=O stretching vibration. Its exact position is highly sensitive to the local environment, including conformation and hydrogen bonding, making it a valuable structural probe. acs.orgnih.govdiva-portal.org

Amide II and III bands: These are more complex bands arising from a mix of N-H bending and C-N stretching in primary and secondary amides. In a tertiary amide like this compound, which lacks an N-H bond, the spectral features in this region are derived from C-N stretching and CH₂/CH₃ bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted by calculating the magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govmdpi.com Due to the restricted rotation around the C-N bond, separate NMR signals may be observed for the E and Z rotamers, leading to more complex spectra than might otherwise be expected. reddit.com For instance, the methyl and ethyl groups on the nitrogen would show distinct chemical shifts in each rotamer.

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopy Feature Predicted Wavenumber/Chemical Shift Structural Information
IR Amide I (C=O stretch) ~1650 cm⁻¹ Sensitive to solvent, conformation, and hydrogen bonding.
¹³C NMR Carbonyl Carbon (C=O) ~170-175 ppm Electronic environment of the amide group.

Note: Values are typical for tertiary amides and serve as an illustrative prediction.

In Silico Docking and Binding Affinity Predictions with Molecular Targets

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com This method is fundamental in drug discovery and materials science. nih.govnih.gov

The process involves:

Preparation: Obtaining or generating 3D structures of both the ligand (this compound) and the target protein. nih.gov The ligand's structure would be optimized using methods described in section 6.1.

Docking: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the protein.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. More negative scores indicate stronger predicted binding. researchgate.net

Given its long aliphatic chain and polar amide headgroup, this compound is an amphiphilic molecule. It could potentially bind to proteins with hydrophobic pockets that can accommodate the undecyl chain, while the amide group could form hydrogen bonds with polar amino acid residues (e.g., asparagine, glutamine, serine) at the binding site interface. nih.gov The binding affinity would be a balance between favorable hydrophobic interactions and specific polar contacts, offset by the energetic cost of desolvation and any conformational strain adopted upon binding. nih.gov

MD simulations can be used to refine the docked poses and provide a more accurate estimation of the binding free energy, accounting for the dynamic nature of both the protein and the ligand. nih.gov

Table 3: List of Compounds

Compound Name

Environmental Fate and Degradation Pathways of Amide Compounds

Biodegradation Mechanisms in Environmental Systems

Biodegradation is a crucial process in the environmental degradation of organic compounds, including amides. This process is primarily mediated by microorganisms such as bacteria and fungi, which utilize these compounds as a source of carbon and nitrogen. libretexts.org The susceptibility of an amide to microbial degradation is influenced by its chemical structure and the prevailing environmental conditions.

Microbial transformation of amides often commences with the enzymatic hydrolysis of the amide bond. nih.gov This reaction is catalyzed by amidase enzymes, which are prevalent in various soil and aquatic microorganisms. researchgate.net For a tertiary amide like N-Ethyl-N-methylundecanamide, the initial step of biodegradation would likely involve the cleavage of the carbonyl-nitrogen bond, yielding undecanoic acid and N-ethyl-N-methylamine.

The rate of biodegradation can be influenced by several factors, including temperature, pH, oxygen availability, and the presence of a competent microbial population. Studies on other N,N-disubstituted amides, such as N,N-diethyl-m-toluamide (DEET), have shown that biodegradation can proceed under aerobic conditions. For instance, Pseudomonas putida has been observed to hydrolyze DEET, initiating its degradation pathway. nih.gov The degradation of N-ethyl perfluorooctane (B1214571) sulfonamido ethanol (B145695) (EtFOSE) in marine sediments also highlights the role of microbial action in breaking down complex amides, although the process can be slow, with half-lives extending to several months depending on the temperature. nih.govsfu.ca

The general mechanism for the microbial degradation of amides is outlined below:

Enzymatic Hydrolysis: Microorganisms produce amidases that catalyze the hydrolysis of the amide bond (C-N).

Metabolism of Products: The resulting carboxylic acid and amine are then typically incorporated into the central metabolic pathways of the microorganisms. The long-chain carboxylic acid (undecanoic acid) can undergo β-oxidation, while the secondary amine (N-ethyl-N-methylamine) can be utilized as a nitrogen source.

Photolytic and Hydrolytic Degradation Pathways

In addition to biodegradation, amides can be degraded through abiotic processes such as photolysis and hydrolysis.

Photolytic Degradation: This process involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. libretexts.org Amides that can absorb light in the solar spectrum are susceptible to direct photolysis. The energy absorbed can lead to the cleavage of chemical bonds. For this compound, the carbonyl group can absorb UV radiation, potentially leading to the cleavage of the C-N bond or other bonds within the molecule. Indirect photolysis can also occur, where other substances in the environment, known as photosensitizers, absorb light and then transfer the energy to the amide molecule, causing its degradation. The photocatalytic degradation of DEET has been studied, demonstrating that both the aliphatic chain and the aromatic ring can be involved in the oxidation process. researchgate.net

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. allen.in The amide bond is generally stable to hydrolysis under neutral pH conditions at ambient temperatures. However, the rate of hydrolysis can be significantly increased under acidic or basic conditions. masterorganicchemistry.comnih.gov

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then breaks down to form a carboxylic acid and an amine. allen.in

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon of the amide. arkat-usa.orgresearchgate.net This also forms a tetrahedral intermediate, which subsequently collapses to yield a carboxylate anion and an amine. nih.gov

For this compound, hydrolysis under either acidic or basic conditions would be expected to yield undecanoic acid and N-ethyl-N-methylamine. chegg.com The rate of this reaction is generally slow under typical environmental pH conditions but can be more significant in specific microenvironments or as part of industrial wastewater treatment processes.

Degradation PathwayDescriptionKey Factors Influencing Rate
Biodegradation Enzymatic breakdown by microorganisms.Microbial population, temperature, pH, oxygen.
Photolysis Breakdown by sunlight (UV radiation).Light intensity, presence of photosensitizers.
Hydrolysis Breakdown by reaction with water.pH (significant under acidic or basic conditions).

Identification of Transformation Products and Environmental Metabolites

The degradation of this compound through the pathways described above would result in the formation of several transformation products and environmental metabolites.

Based on the general degradation mechanisms of amides, the primary transformation products of this compound are expected to be:

Undecanoic acid: Formed from the cleavage of the amide bond. This long-chain fatty acid is readily biodegradable.

N-ethyl-N-methylamine: Also formed from the cleavage of the amide bond. This secondary amine can be utilized by microorganisms as a nitrogen source.

Further degradation of these initial products can lead to a variety of smaller, more polar metabolites. For example, studies on the degradation of DEET have identified several transformation products resulting from hydroxylation of the aromatic ring and oxidation of the ethyl groups. researchgate.net While this compound lacks an aromatic ring, oxidation of the alkyl chains could occur.

The biodegradation of a related compound, N-ethyl perfluorooctane sulfonamido ethanol (EtFOSE), in marine sediments was found to produce a suite of metabolites including N-ethyl perfluorooctane sulfonamidoacetate, perfluorooctane sulfonamidoacetate, N-ethyl perfluorooctane sulfonamide, and perfluorooctane sulfonamide. nih.govsfu.ca This indicates that sequential breakdown of the parent compound can lead to a cascade of intermediate products in the environment.

A summary of potential transformation products is provided in the table below.

Parent CompoundDegradation PathwayPotential Transformation Products
This compoundHydrolysis/BiodegradationUndecanoic acid, N-ethyl-N-methylamine
This compoundPhotolysis/OxidationOxidized derivatives of the undecyl, ethyl, or methyl chains

The identification and monitoring of these transformation products are essential for a comprehensive understanding of the environmental impact of this compound, as some metabolites may have their own toxicological profiles.

Conclusion and Future Research Directions in N Ethyl N Methylundecanamide Chemistry

Development of Novel Analogs with Tailored Properties

The synthesis of novel analogs of N-Ethyl-N-methylundecanamide offers a promising route to compounds with customized physical, chemical, and biological properties. By systematically modifying the acyl chain and the N-alkyl substituents, researchers can fine-tune characteristics such as solubility, steric hindrance, and electronic effects. For instance, introducing functional groups into the undecanoyl chain could lead to derivatives with specific binding affinities or reactive sites for further chemical modifications. Similarly, varying the size and nature of the N-alkyl groups can influence the compound's conformational flexibility and its interactions with other molecules.

The development of these analogs can be guided by computational modeling to predict their properties and guide synthetic efforts. High-throughput synthesis and screening methods can then be employed to efficiently evaluate the characteristics of a large library of new compounds. A key area of interest is the synthesis of amides that are difficult to prepare using traditional methods, potentially leveraging recent advancements in sustainable and efficient amide synthesis. pib.gov.in

Below is a hypothetical data table illustrating how the properties of this compound analogs might be tailored by altering the N-alkyl substituents.

Compound NameN-Alkyl Group 1N-Alkyl Group 2Predicted Molecular Weight ( g/mol )Predicted LogP
N,N-DimethylundecanamideMethylMethyl213.384.3
This compoundEthylMethyl227.404.8
N,N-DiethylundecanamideEthylEthyl241.435.3
N-Propyl-N-methylundecanamidePropylMethyl241.435.3

This table is generated for illustrative purposes based on general chemical principles.

Advanced Methodologies for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound and related amides is crucial for controlling their reactivity and designing new applications. Amide hydrolysis, for example, can proceed under both acidic and basic conditions, and the precise mechanism is influenced by factors such as the nature of the substituents on the nitrogen and carbonyl carbon. libretexts.orgsolubilityofthings.com

Future research should employ advanced spectroscopic and computational techniques to elucidate the transition states and reaction intermediates in amide reactions. For instance, in situ spectroscopic methods can provide real-time monitoring of reaction kinetics and the formation of transient species. Isotope labeling studies can also be used to trace the pathways of atoms during a reaction, providing definitive evidence for proposed mechanisms. Combining experimental data with high-level quantum mechanical calculations will offer a comprehensive picture of the reaction energy landscape.

Rational Design of Amide-Based Research Tools

The stability and structural features of the amide bond make it an excellent scaffold for the development of chemical research tools. nih.gov this compound and its derivatives can be functionalized to create molecular probes for studying biological systems or to act as ligands for specific receptors. For example, attaching a fluorescent tag to the undecanoyl chain could allow for the visualization of the molecule's distribution in cells or tissues.

The rational design of these tools involves a multidisciplinary approach, combining organic synthesis, computational chemistry, and chemical biology. chemscene.com By understanding the structure-activity relationships of amide-based compounds, researchers can design molecules with high specificity and affinity for their targets. These tools can then be used to investigate complex biological processes, identify new drug targets, and develop novel diagnostic agents.

Interdisciplinary Collaborations in Amide Research

The advancement of amide chemistry, including the study of compounds like this compound, will be greatly enhanced by collaborations between researchers from diverse fields. youtube.com Organic chemists can contribute their expertise in synthesis and mechanistic studies, while physical chemists can provide insights from spectroscopy and computational modeling. Chemical biologists and pharmacologists can explore the biological activities of new amide compounds and their potential as therapeutic agents.

Such interdisciplinary collaborations are essential for tackling complex scientific challenges and translating fundamental research into practical applications. youtube.com For example, the development of new amide-based materials with unique properties could benefit from the combined knowledge of polymer chemists and materials scientists. Similarly, the investigation of the role of amides in biological systems requires a close partnership between chemists and biologists. Fostering these collaborations will be key to unlocking the full potential of amide research in the future.

Q & A

Q. What are the standard synthetic routes for N-Ethyl-N-methylundecanamide, and how can purity be optimized?

this compound can be synthesized via condensation reactions between undecanoyl chloride and N-ethyl-N-methylamine. Key steps include:

  • Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acyl chloride intermediate .
  • Catalytic triethylamine to neutralize HCl byproducts and drive the reaction to completion .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • 1H/13C NMR : Identify ethyl (δ 1.0–1.2 ppm for CH3, δ 3.2–3.4 ppm for N-CH2) and methyl groups (δ 2.8–3.0 ppm for N-CH3) attached to the amide nitrogen. The undecanoyl chain shows characteristic methylene resonances (δ 1.2–1.4 ppm) .
  • IR : Confirm the amide C=O stretch (~1640–1680 cm⁻¹) and N-H stretch (if present, ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion [M+H]+ at m/z 228.23 (C₁₄H₂₉NO) and fragmentation patterns .

Q. What experimental protocols are recommended for assessing the compound’s acute toxicity in vitro?

  • Perform cytotoxicity assays (e.g., MTT or resazurin) on human cell lines (e.g., HEK-293 or HepG2) at concentrations ranging from 1–100 µM .
  • Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO <0.1%).
  • Follow OECD Guideline 129 for preliminary toxicity screening, focusing on IC₅₀ calculations using nonlinear regression models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability of this compound synthesis?

  • Use design of experiments (DoE) to evaluate variables: solvent polarity, temperature (40–80°C), and stoichiometric ratios (1:1.2 acyl chloride:amine) .
  • Apply response surface methodology (RSM) to identify optimal conditions. For example, a 2017 study on similar amides achieved 89% yield at 60°C in THF with 1.1 equiv acyl chloride .
  • Validate scalability in batch reactors (0.5–5 L) with real-time monitoring via FTIR or HPLC .

Q. What methodologies are suitable for investigating the compound’s biological interactions, such as protein binding or membrane permeability?

  • Protein Binding : Use fluorescence quenching assays with bovine serum albumin (BSA) to determine binding constants (Kb) via Stern-Volmer plots .
  • Membrane Permeability : Employ parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to measure apparent permeability (Papp) .
  • Molecular Dynamics Simulations : Model lipid bilayer interactions using software like GROMACS to predict amphiphilic behavior .

Q. How should contradictory data on physicochemical properties (e.g., solubility, logP) be resolved?

  • Compare experimental measurements (e.g., shake-flask method for logP) with computational predictions (e.g., ChemAxon or ACD/Labs). Discrepancies may arise from solvent polarity or temperature variations .
  • Validate solubility in multiple solvents (water, ethanol, DMSO) using UV-Vis spectroscopy or gravimetric analysis .
  • Cross-reference with NIST Chemistry WebBook data for analogous amides (e.g., N,N-Diethyldodecanamide: logP 4.2) .

Q. What strategies can be employed for computational modeling of this compound’s thermodynamic properties?

  • Use Gaussian 16 with density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate Gibbs free energy, enthalpy of formation, and phase transition temperatures .
  • Compare results with experimental boiling point data (e.g., reduced pressure boiling points for N,N-Dimethyldodecanamide: 453–454 K at 0.02 atm) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Similar amides show <5% degradation under inert atmospheres .
  • Protect from UV light using amber glass vials, as amides are prone to photolytic cleavage of the C-N bond .

Q. What role does this compound play in drug delivery systems, and how can its efficacy be tested?

  • As an amphiphile, it can form micelles or liposomes for hydrophobic drug encapsulation. Critical micelle concentration (CMC) can be determined via pyrene fluorescence .
  • Test drug release profiles in PBS (pH 7.4) using dialysis membranes and HPLC quantification .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in synthesized batches?

  • GC-MS or LC-MS/MS : Detect residual solvents (e.g., THF) or unreacted amines with detection limits <1 ppm .
  • ICP-OES : Screen for heavy metal catalysts (e.g., Pd <10 ppb) if used in hydrogenation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.